N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structural features, including a cyano group, a triazole ring, and a sulfanyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized through various organic chemistry methods and has been referenced in multiple scientific publications and patent applications, indicating its relevance in research and industrial applications. For instance, the synthesis methods and potential uses have been documented in chemical databases and research articles .
This compound belongs to the class of triazole-containing amides, which are often explored for their pharmacological properties. The presence of both a cyano group and a triazole ring suggests potential activities against various biological targets, making it a candidate for further pharmacological studies.
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several key steps:
The synthesis may require specific reaction conditions such as temperature control, solvent selection (e.g., dimethylformamide), and purification steps (e.g., recrystallization or chromatography) to isolate the desired product effectively.
The molecular formula of N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is . The structure features:
| Property | Value |
|---|---|
| Molecular Weight | 398.48 g/mol |
| IUPAC Name | N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
| InChI | InChI=1S/C19H22N6OS/c20-16(21)17(22)24(25)18(23)15(12)14(13)11/h11-12H,13H2,(H,21,24)(H,23) |
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions:
Common reagents for these reactions include:
The outcomes of these reactions depend on the reaction conditions and the specific reagents used.
The mechanism of action for this compound can vary depending on its biological target. Generally, compounds with triazole rings are known to interact with enzymes or receptors by forming hydrogen bonds or hydrophobic interactions. The cyano group may enhance binding affinity through electronic effects.
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is expected to exhibit:
The compound's reactivity profile includes:
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(pyridin-4-y)-4H-1,2,4-triazol-3-y]sulfanyl}acetamide has potential applications in various fields:
This compound's unique structure offers a promising avenue for further research into its biological activities and applications in drug development.
CAS No.: 549-10-0
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5